Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-aminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, resulting in a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as:
Pyrrolidine-2-one: A structurally related compound with similar biological activity.
Pyrrolidine-2,5-dione: Another related compound with applications in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features, which confer unique biological activity and chemical reactivity compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C8H14N2O3 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 2-(3-aminopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)7(11)10-4-3-6(9)5-10/h6H,2-5,9H2,1H3 |
InChI Key |
PYZMUKLRRYONSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(C1)N |
Origin of Product |
United States |
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